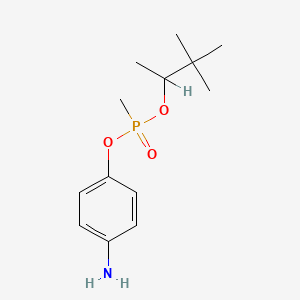
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, ethyl ester is a chemical compound belonging to the indole family. Indoles are nitrogen-based heterocyclic compounds that are widely recognized for their biological and pharmaceutical activities. This particular compound is characterized by the presence of a cyanomethyl group and a methyl group attached to the indole ring, along with an ethyl ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, ethyl ester typically involves the acylation of indole derivatives. One common method involves the reaction of indole with aryl chloroformate in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF) at room temperature . The intermediates are often prepared by esterification reactions involving bis(trichloromethyl)carbonate and substituted phenols in chloroform .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce new substituents at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, ethyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, ethyl ester involves its interaction with various molecular targets and pathways. The indole ring structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The presence of the cyanomethyl and methyl groups can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-, ethyl ester
- 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, methyl ester
- 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, propyl ester
Uniqueness
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, ethyl ester is unique due to its specific substitution pattern on the indole ring. The combination of the cyanomethyl and methyl groups, along with the ethyl ester functional group, imparts distinct chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
54124-38-8 |
|---|---|
Molekularformel |
C14H14N2O2 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
ethyl 2-(cyanomethyl)-3-methylindole-1-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-14(17)16-12(8-9-15)10(2)11-6-4-5-7-13(11)16/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
OYBXGJZANYAGSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1C2=CC=CC=C2C(=C1CC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


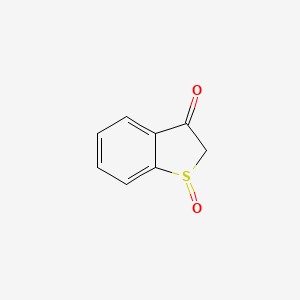
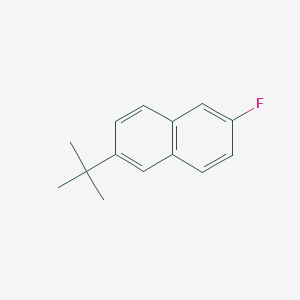
![2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14642670.png)

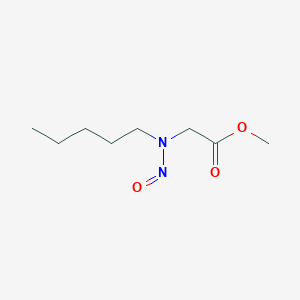
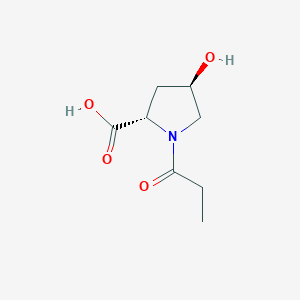
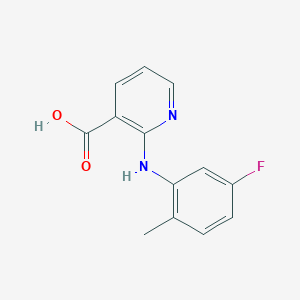
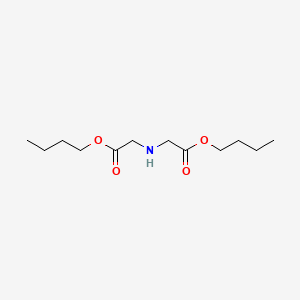
![2,5-Dioxabicyclo[4.1.0]heptane, 7,7-dichloro-](/img/structure/B14642691.png)
![5-Ethyl-11H-pyrido[3,4-A]carbazole](/img/structure/B14642700.png)

